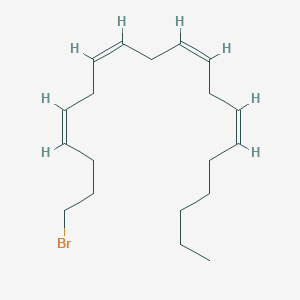
Z-1-Bromononadeca-4,7,10,13-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-1-Bromononadeca-4,7,10,13-tetraene: is a synthetic organic compound with the molecular formula C19H31Br and a molecular weight of 339.35 g/mol . It is primarily used as a synthetic precursor to arachidonic acid . This compound is characterized by its four conjugated double bonds and a bromine atom attached to the terminal carbon of the nonadeca chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-1-Bromononadeca-4,7,10,13-tetraene typically involves the bromination of nonadeca-4,7,10,13-tetraene. The reaction is carried out under controlled conditions to ensure selective bromination at the terminal carbon. Common reagents used in this process include N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Z-1-Bromononadeca-4,7,10,13-tetraene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or partially reduced intermediates.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Formation of nonadeca-4,7,10,13-tetraen-1-ol, nonadeca-4,7,10,13-tetraen-1-amine, or nonadeca-4,7,10,13-tetraen-1-thiol.
Oxidation: Formation of nonadeca-4,7,10,13-tetraen-1,2-diol or nonadeca-4,7,10,13-tetraen-1,2-epoxide.
Reduction: Formation of nonadecane.
Wissenschaftliche Forschungsanwendungen
Z-1-Bromononadeca-4,7,10,13-tetraene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Z-1-Bromononadeca-4,7,10,13-tetraene involves its conversion to arachidonic acid, which is then metabolized to produce eicosanoids. These eicosanoids act as signaling molecules that regulate various physiological processes, including inflammation, immune response, and platelet aggregation . The molecular targets of these eicosanoids include specific receptors on cell membranes, enzymes involved in their biosynthesis, and transcription factors that regulate gene expression .
Vergleich Mit ähnlichen Verbindungen
1-Bromohexadecane: Similar in structure but lacks the conjugated double bonds.
1-Bromooctadecane: Similar in structure but has a longer carbon chain and lacks the conjugated double bonds.
Z-1-Bromohexadeca-4,7,10,13-tetraene: Similar in structure but has a shorter carbon chain.
Uniqueness: Z-1-Bromononadeca-4,7,10,13-tetraene is unique due to its specific arrangement of conjugated double bonds and the presence of a bromine atom at the terminal carbon. This unique structure makes it a valuable precursor for the synthesis of arachidonic acid and its derivatives, which are important in various biological and industrial applications .
Eigenschaften
Molekularformel |
C19H31Br |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
(4Z,7Z,10Z,13Z)-1-bromononadeca-4,7,10,13-tetraene |
InChI |
InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- |
InChI-Schlüssel |
CKJOMAVHOLGUBD-DOFZRALJSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCBr |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B13382798.png)

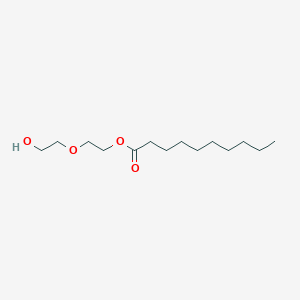
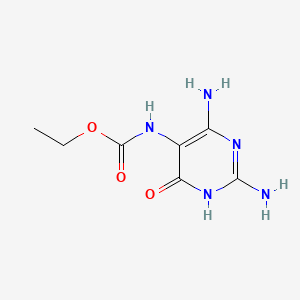
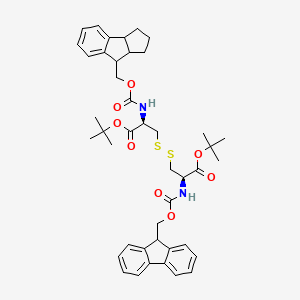
![1-[3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13382820.png)
![(4R)-4-[[(2S)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13382824.png)
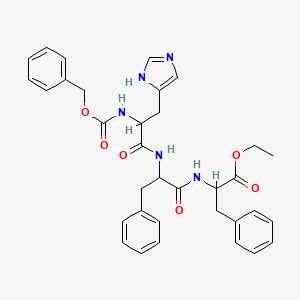
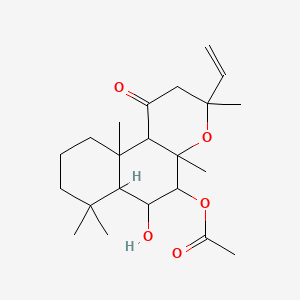
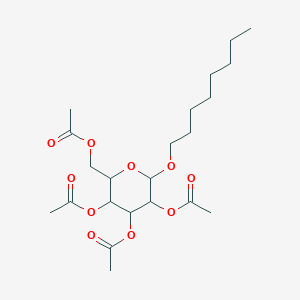
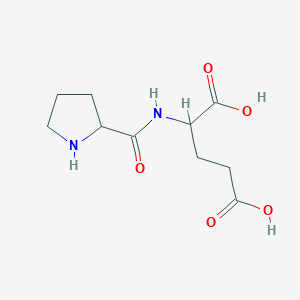
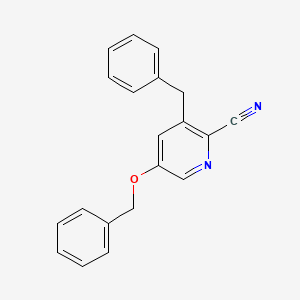
![2-hydroxy-5-nitrobenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13382867.png)
![[2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13382881.png)
